![molecular formula C12H18ClN3O2S B1444262 3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide CAS No. 1316222-97-5](/img/structure/B1444262.png)
3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide
Overview
Description
3-[(6-Chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide (CPMS) is an organic compound that has been used in scientific research and laboratory experiments in recent years. CPMS is a pyrrolidine-1-sulfonamide derivative and is a member of the pyrrolidine family of compounds. It has a molecular formula of C9H12ClN3O2S and a molecular weight of 253.7 g/mol. CPMS is a colorless crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
Sulfonamide Inhibitors: Therapeutic Applications
Sulfonamide compounds, including "3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide," play significant roles in therapeutic applications, from antimicrobial treatments to potential roles in cancer and Alzheimer’s disease therapy. Sulfonamides are utilized as inhibitors for various biological targets, showcasing their versatility in drug development. They have been identified as crucial in the treatment of bacterial infections, acting as synthetic bacteriostatic antibiotics. Beyond their well-known antibacterial properties, sulfonamides have found applications in treating a range of other conditions, highlighting their importance in medicinal chemistry and drug development (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012).
Sulfonamides in Environmental and Water Treatment Processes
The environmental impact and treatment of sulfonamides, including derivatives of "this compound," have been a subject of extensive research. These studies explore the abiotic transformation and ecotoxicity change of sulfonamide antibiotics in environmental and water treatment processes. The findings suggest an urgent need for advanced water treatment technologies and control of ecological risks related to sulfonamides, indicating the broader environmental significance of these compounds beyond their therapeutic use (Li et al., 2021).
Advanced Applications in Medicinal Chemistry
The structural diversity and potential for chemical modification make sulfonamides, such as "this compound," valuable in the exploration of new therapeutic agents. Research into sulfonamide-based compounds continues to reveal their broad bioactive spectrum, offering new opportunities for the development of drugs with improved efficacy and reduced toxicity. This ongoing investigation into sulfonamide derivatives underscores the dynamic nature of this class of compounds in medicinal chemistry and their potential to address a wide range of health conditions (Shichao et al., 2016).
Properties
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c1-15(2)19(17,18)16-6-5-11(9-16)7-10-3-4-12(13)14-8-10/h3-4,8,11H,5-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAWHIGCCVVWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



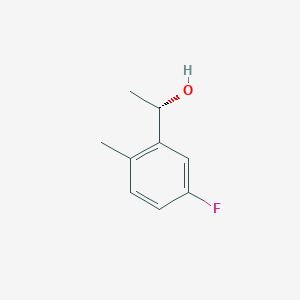
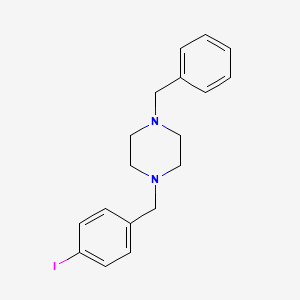
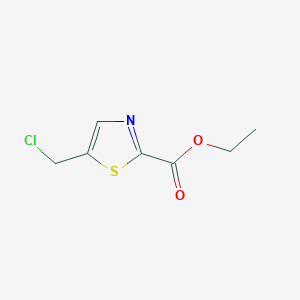

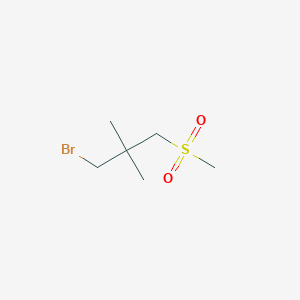

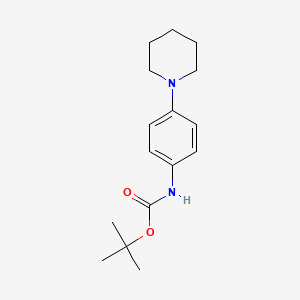
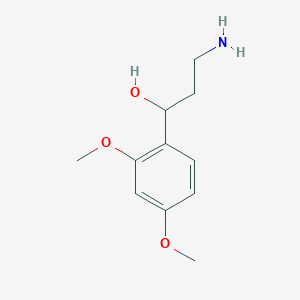
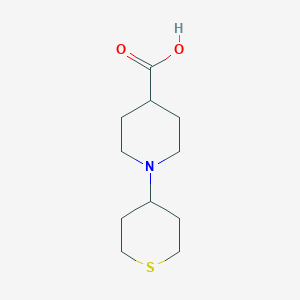



![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol](/img/structure/B1444202.png)
